26-Homo-calcitriol is a synthetic analog of calcitriol, which is the active form of vitamin D3. This compound has garnered interest due to its potential therapeutic applications, particularly in modulating calcium metabolism and exhibiting anti-cancer properties. The compound is classified as a vitamin D analog, specifically designed to retain the biological activity of calcitriol while potentially reducing its calcemic effects.
26-Homo-calcitriol is synthesized from steroid precursors, specifically modified forms of vitamin D3. The synthesis typically involves multi-step organic reactions that alter the side chains and rings of the vitamin D structure to create the desired analog.
The synthesis of 26-Homo-calcitriol involves several key methods:
Technical details include precise temperature control and reaction conditions (e.g., stirring at specific temperatures) to ensure high yields and purity of the final product .
The molecular structure of 26-Homo-calcitriol can be described as follows:
Data on molecular geometry can be obtained through techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into bond angles and distances .
26-Homo-calcitriol participates in various chemical reactions typical for secosteroids:
Technical details regarding these reactions often involve optimization of conditions such as temperature, solvent choice, and catalyst presence .
The mechanism of action for 26-Homo-calcitriol primarily involves its interaction with the vitamin D receptor (VDR):
Relevant data on these properties can be found in standard chemical databases and literature focused on vitamin D analogs .
26-Homo-calcitriol has several scientific uses:
The construction of the elongated side chain in 26-homo-calcitriol requires precise stereocontrol to maintain biological relevance. The synthetic approach typically starts from vitamin D₂ (ergocalciferol), leveraging its inherent side-chain unsaturation for selective modifications. A pivotal strategy involves cheletropic sulfur dioxide (SO₂) adduction to protect the sensitive (5Z,7E)-triene system during side-chain manipulations. This SO₂ adduct formation enables selective ozonolysis of the ergocalciferol side chain at the C22–C23 double bond, cleaving the terminal isopropylidene moiety while preserving the triene structure. Subsequent reductive workup yields the aldehyde intermediate, which undergoes Wittig or Horner-Wadsworth-Emmons olefination to introduce a two-carbon homologue (C26 and C27). This elongation step demands rigorous control to achieve the natural R-configuration at C25, often accomplished using chiral phosphine oxides or asymmetric catalysts [1] [3].
Comparative studies of 24-homo vs. 26-homo analogs reveal that side-chain length directly influences receptor binding kinetics. 26-Homo derivatives exhibit enhanced differentiation-inducing activity in HL-60 leukemia cells (10-fold potency over native calcitriol) despite similar VDR affinity, attributed to optimized hydrophobic interactions with the ligand-binding pocket [2] [4]. The stereochemical integrity at C25 is confirmed via Mosher ester analysis and X-ray crystallography, confirming >98% ee in optimized routes [7].
Table 1: Key Stereochemical Outcomes in Side-Chain Elongation
Synthetic Step | Reagent/Conditions | Stereoselectivity (%) | Key Observation |
---|---|---|---|
Ozonolysis | O₃, DCM; NaBH₄ reduction | N/A | Selective C22–C23 cleavage |
Aldehyde Elongation | (Carboethoxymethylene)triphenylphosphorane, THF | 85% R at C25 | Requires chiral auxiliaries for improvement |
Final Hydroxylation | Sharpless asymmetric dihydroxylation | 92% R at C25 | Uses AD-mix-β with catalyst |
Nickel(0)-catalyzed conjugate addition is the cornerstone for installing the homo-calcitriol side chain’s electrophilic termini. This method utilizes a C22-iodide precursor (e.g., 22-iodide-23-nor-5,7,9(10)-trienol), prepared from the ozonolysis product, which undergoes Michael addition to ethyl acrylate under Ni(0) catalysis. The reaction proceeds via oxidative addition of Ni(0) into the C–I bond, followed by regioselective insertion into ethyl acrylate’s β-position, forming a C24–C25 bond with retention of configuration. Critical to success is the use of triphenylphosphine (PPh₃) as a ligand and zinc dust as a reductant to sustain the Ni(0)/Ni(II) catalytic cycle, achieving yields >80% [1] [3].
Grignard reagent treatment (e.g., methylmagnesium bromide) then converts the ester intermediate to the tertiary alcohol, establishing the C25-quaternary center. Process optimization studies highlight temperature (−10°C to 0°C) and solvent (tetrahydrofuran) as decisive factors for minimizing β-hydride elimination byproducts. Industrial scale-up employs continuous flow reactors to enhance reproducibility, with pilot batches demonstrating >99.9% HPLC purity by controlling nickel residues to <2 ppm [1] [18].
Table 2: Optimization Parameters for Ni(0)-Mediated Conjugate Addition
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Catalyst | Ni(COD)₂/PPh₃ | 85–90% yield; 95% regioselectivity |
Solvent | Anhydrous THF | Prevents protic quenching |
Temperature | −10°C → 0°C gradual warming | Minimizes deiodination side products |
Reducing Agent | Zinc dust | Sustains catalytic cycle efficiency |
Scale-Up Method | Continuous flow reactor | Batch consistency; 99.5% conversion |
Post side-chain assembly, the (5E,7E)-triene system must be isomerized to the bioactive (5Z,7E) configuration. Direct irradiation risks uncontrolled E→Z scrambling, necessitating triplet energy transfer sensitizers. 9-Fluorenone (0.1–0.5 mol%) is employed in acetone/hexane mixtures, where its triplet state (ET = 54 kcal/mol) selectively excites the triene system. This promotes intersystem crossing to the triplet diradical, allowing bond rotation and preferential formation of the thermodynamically less stable 5Z isomer. The reaction is quenched with oxygen or cooled to −40°C to arrest over-isomerization, yielding >95% 5Z-configuration [1] [3].
Solvent polarity profoundly influences photoefficiency: nonpolar solvents (e.g., hexane) enhance triplet lifetime, while protic solvents accelerate nonradiative decay. Recent advances use microfluidic photoreactors with LED arrays (365 nm) to improve photon efficiency, reducing reaction times from hours to minutes. This configuration is critical for VDR transactivation potency, as the 5Z geometry optimally positions the A-ring 1α-OH for H-bonding with His305 in the ligand-binding domain [1] [23].
Table 3: Photoisomerization Efficiency Under Different Sensitizers
Sensitizer | Triplet Energy (kcal/mol) | Solvent System | 5Z:5E Ratio | Reaction Time |
---|---|---|---|---|
9-Fluorenone | 54 | Acetone/hexane (1:4) | 95:5 | 45 min |
Acetophenone | 74 | Toluene | 85:15 | 2 h |
Benzophenone | 69 | Benzene | 80:20 | 3 h |
None (direct UV) | N/A | Ethanol | 60:40 | 6 h |
26,27-Hexadeutero-26-homo-calcitriol serves as an indispensable internal standard in quantitative bioanalysis. Its synthesis shares the hub intermediate 18 with native calcitriol, diverging at the side-chain elongation stage. Deuterium incorporation employs CD₃MgBr (methyl-d₃-magnesium bromide) in the Grignard step, replacing standard CH₃MgBr, to install -C(26,27)D₃ groups with >99% isotopic enrichment. The deuterated side chain is inert to metabolic oxidation, enabling unambiguous tracing in mass spectrometry [1] [3].
These derivatives facilitate LC-MS/MS quantification of calcitriol in serum, circumventing immunoassay cross-reactivity. As internal standards, they correct for extraction losses and ion suppression, achieving detection limits of 0.5 pg/mL. Beyond analytics, deuterated analogs elucidate metabolic stability; studies show 26-homo-calcitriol’s extended side chain reduces CYP24A1-mediated C24-hydroxylation, prolonging half-life in target tissues [1] [6] [9].
Table 4: Applications of Deuterium-Labeled 26-Homo-Calcitriol Derivatives
Application | Method | Advantage |
---|---|---|
Serum Quantification | LC-MS/MS with immunoaffinity extraction | Eliminates matrix effects; LOD 0.5 pg/mL |
Metabolic Pathway Mapping | Incubation with CYP24A1/CYP27B1 | Tracks site-specific oxidation kinetics |
Tissue Distribution Studies | Radioisotope-free MS imaging | Avoids radiation hazards; cellular resolution |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: